4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
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Overview
Description
4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic compound with an intriguing molecular structure. The compound belongs to the class of imidazo[2,1-f]purines and contains a sulfonamide group, making it a unique entity in the realm of organic chemistry. Such compounds are often investigated for their potential biological activities and roles in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide typically involves multi-step organic reactions A common starting material is a purine derivative, which undergoes alkylation to introduce the isopentyl and dimethyl groups The formation of the imidazo ring is achieved through cyclization reactions under controlled temperatures and pH conditions
Industrial Production Methods
Industrial-scale production of this compound would require optimized reaction conditions to ensure high yield and purity. This involves using large-scale reactors, maintaining precise temperature control, and employing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide undergoes a variety of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can alter the oxidation state of specific atoms, potentially modifying the compound’s biological activity.
Common Reagents and Conditions: : Reagents such as potassium permanganate, sodium borohydride, and halogenating agents are frequently used under conditions like reflux or in an inert atmosphere.
Major Products: : These reactions can yield a variety of products, ranging from modified purines to new sulfonamide derivatives.
Scientific Research Applications
4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide finds applications across several fields:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical transformations.
Biology: : Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: : Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: : Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action for 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide often involves binding to specific molecular targets such as enzymes or receptors. The presence of the imidazo[2,1-f]purine core allows it to interact with active sites, while the sulfonamide group enhances binding affinity and specificity. These interactions can lead to inhibition or modulation of biological pathways, providing insights into its therapeutic potential.
Comparison with Similar Compounds
Compared to other imidazo[2,1-f]purine derivatives, 4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide stands out due to its unique substitution pattern. Similar compounds include:
4-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide
These compounds share the imidazo[2,1-f]purine core but differ in their substitution patterns, which can significantly influence their chemical properties and biological activities. The isopentyl and dimethyl groups in this compound confer distinct steric and electronic effects, setting it apart from its analogs.
Properties
IUPAC Name |
4-[4,7-dimethyl-2-(3-methylbutyl)-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-12(2)9-10-24-18(27)16-17(23(4)20(24)28)22-19-25(16)11-13(3)26(19)14-5-7-15(8-6-14)31(21,29)30/h5-8,11-12H,9-10H2,1-4H3,(H2,21,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIUWSMUHZKOPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)CCC(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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